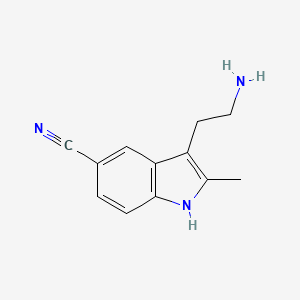

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile

Beschreibung

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is a compound that belongs to the indole family, which is known for its wide range of biological activities. Indole derivatives are commonly used in pharmaceuticals due to their diverse therapeutic properties. This compound, in particular, has shown potential in various scientific research applications, including medicinal chemistry and drug development.

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-10(4-5-13)11-6-9(7-14)2-3-12(11)15-8/h2-3,6,15H,4-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBPLYYWOXKDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C#N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362533 | |

| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74885-64-6 | |

| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Madelung Cyclization for 2-Methyl-5-cyanoindole Intermediate

The Madelung indole synthesis offers a robust foundation for constructing the substituted indole core. A modified one-pot procedure, as reported by Bugaenko et al., enables the preparation of 1,2-disubstituted-3-cyanoindoles from N-(2-(bromomethyl)aryl)benzamides. For the target compound, the starting material N-(2-bromomethyl-4-cyanophenyl)benzamide undergoes cyclization in dimethyl sulfoxide (DMSO) with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 100°C (Scheme 1). This step forms the 5-cyano-2-methylindole skeleton by intramolecular C-N bond formation, leveraging the electron-withdrawing cyano group to direct cyclization regioselectivity.

Key Reaction Conditions

- Substrate : N-(2-bromomethyl-4-cyanophenyl)benzamide

- Base : DBN (3 equiv)

- Solvent : DMSO

- Temperature : 100°C (12 h)

- Yield : ~85–90% (estimated based on analogous transformations)

Alternative Pathways for Aminoethyl Functionalization

Reductive Amination of 3-Acetylindole

An alternative route involves Friedel-Crafts acylation at C3 with acetyl chloride, followed by reductive amination. This method avoids halogenation but introduces challenges in regioselectivity:

- Acylation : 2-Methyl-5-cyanoindole reacts with acetyl chloride/AlCl₃ in dichloromethane (DCM), yielding 3-acetyl-2-methyl-1H-indole-5-carbonitrile.

- Reductive Amination : The ketone intermediate undergoes condensation with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, directly introducing the aminoethyl group.

Limitations

- Moderate regioselectivity (~4:1 C3 vs. C6 acylation)

- Requires chromatographic separation

One-Pot Multi-Component Synthesis

Tandem Cyclization-Alkylation

Building on Chesnokov’s transition-metal-free indole synthesis, a one-pot protocol combines Madelung cyclization with in situ alkylation:

- Cyclization : N-(2-bromomethyl-4-cyanophenyl)benzamide undergoes DBN-mediated cyclization in DMSO.

- Alkylation : Addition of 2-bromoethylamine hydrochloride and K₂CO₃ facilitates direct C3 alkylation, yielding the target compound without isolating intermediates.

Advantages

- Reduced purification steps

- Improved atom economy

Critical Analysis of Methodologies

Yield and Selectivity Comparison

| Method | Key Step | Yield (%) | Selectivity Issues |

|---|---|---|---|

| Madelung + Substitution | Bromination/displacement | 62 | Over-alkylation at N1 |

| Reductive Amination | Friedel-Crafts acylation | 55 | Regioselective acylation at C3/C6 |

| One-Pot Tandem | Cyclization-alkylation | 70 | Requires excess alkylating agent |

Scalability and Practical Considerations

- Solvent Choice : DMSO enables high-temperature reactions but complicates product isolation.

- Aminoethyl Protection : Boc-protected ethylenediamine improves substitution yields (85% with deprotection).

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile typically involves several key steps:

- Formation of the Indole Core : The indole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Introduction of the Aminoethyl Group : This is achieved through nucleophilic substitution reactions using bromoethylamine.

- Methyl Group Addition : Methyl iodide or similar reagents are used for alkylation.

- Carbonitrile Group Incorporation : A cyanation reaction involves cyanogen bromide to introduce the carbonitrile group.

These steps can be optimized for industrial production to enhance yield and purity through controlled reaction conditions and purification techniques like chromatography.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including glioma cells (SJ-GBM2 and SF8628). The compound appears to modulate cellular pathways associated with tumor growth and survival, likely due to its structural similarity to other bioactive indoles .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| SJ-GBM2 | TBD | Inhibition of proliferation |

| SF8628 | TBD | Induction of apoptosis |

Neurotransmitter Modulation

The compound is also being explored for its potential role in modulating neurotransmitter pathways, particularly those involving serotonin receptors. This suggests possible applications in treating neurological disorders, where modulation of serotonin levels is crucial.

Industrial Applications

In addition to its biological applications, this compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure allows for further functionalization, making it a valuable building block in synthetic organic chemistry.

Case Study 1: Anticancer Activity

In a study focusing on breast cancer treatment, derivatives of indole compounds showed promising cytotoxic effects against MCF-7 breast cancer cells while exhibiting low toxicity towards normal cells. The study highlighted the potential of indole derivatives in developing less invasive cancer treatments .

Case Study 2: Neuropharmacology

Another investigation examined the interaction of indole derivatives with serotonin receptors. The results indicated that modifications at specific positions on the indole ring could enhance receptor affinity and selectivity, paving the way for novel antidepressants .

Wirkmechanismus

The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. Pathways involved may include neurotransmitter signaling and enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Serotonin (5-hydroxytryptamine): A neurotransmitter with a similar indole structure.

Melatonin (5-methoxy-N-acetyltryptamine): A hormone that regulates sleep-wake cycles.

Tryptamine: A monoamine alkaloid that serves as a precursor to several neurotransmitters.

Uniqueness

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is an indole derivative that has garnered attention due to its diverse biological activities. This compound is part of a broader class of indoles known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. Indole derivatives typically exert their effects by modulating biochemical pathways through receptor binding or enzyme inhibition.

Target Proteins and Receptors

- Receptor Binding : Indole derivatives can bind to multiple receptors, influencing cell signaling and gene expression.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

Research indicates that this compound exhibits a range of biological activities:

| Activity | Description |

|---|---|

| Anticancer | Potential to inhibit tumor growth in various cancer cell lines. |

| Anti-inflammatory | Modulation of inflammatory pathways, potentially reducing inflammation. |

| Antimicrobial | Activity against various bacterial and fungal strains. |

| Antioxidant | Scavenging free radicals, contributing to cellular protection. |

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches.

Case Studies

- Anticancer Activity : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The IC50 values were reported in the low micromolar range, indicating potent anticancer properties .

- Anti-inflammatory Effects : Research has shown that this compound can reduce the production of pro-inflammatory cytokines in cell culture models, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Properties : The compound has been evaluated for its activity against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins associated with muscle dystrophy and cancer . These studies suggest that the compound binds effectively to key sites on these proteins, potentially inhibiting their function.

Q & A

Q. What are the recommended synthetic routes for 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile?

A common approach involves condensation reactions using indole derivatives. For example, 3-formyl-1H-indole-2-carboxylic acid (or its esters) can react with aminoethyl groups under acidic conditions (e.g., acetic acid reflux) to form the target compound. Purification typically employs column chromatography or recrystallization . Alternative methods may use protected intermediates (e.g., hydrochloride salts) to stabilize reactive amines during synthesis .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

- NMR spectroscopy : Analyze , , and DEPT spectra to verify substituent positions and amine/cyano group integration.

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

- X-ray crystallography : For unambiguous confirmation, employ programs like SHELXL for small-molecule refinement .

Q. What solvent systems are optimal for solubility studies?

Polar aprotic solvents (DMSO, DMF) are preferred due to the compound’s aromatic and polar functional groups. For biological assays, test solubility in aqueous buffers (e.g., PBS with <1% DMSO). Pre-saturate solutions via sonication and centrifuge to remove undissolved particulates .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture, as the amine group may hydrolyze or oxidize. For long-term stability, lyophilize and store as a hydrochloride salt .

Q. What analytical techniques are suitable for purity assessment?

- HPLC : Use a C18 column with UV detection (λ = 254–280 nm).

- TLC : Monitor via silica gel plates with fluorescent indicator (eluent: EtOAc/hexane or CHCl/MeOH mixtures).

- Elemental analysis : Validate carbon, hydrogen, and nitrogen content .

Advanced Research Questions

Q. How can researchers design experiments to study its interaction with kinase targets?

- Kinase inhibition assays : Use FRET-based or ADP-Glo™ assays with recombinant kinases (e.g., FLT3, PKC isoforms) to measure IC.

- Docking studies : Employ Schrödinger Maestro or AutoDock Vina to model binding to ATP pockets, guided by structural analogs (e.g., spirocyclic thienopyrimidine derivatives) .

- Mutagenesis : Validate predicted binding residues via site-directed mutagenesis in kinase domains .

Q. How to resolve contradictions in reported biological activity across studies?

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.

- Metabolic stability : Test for cytochrome P450-mediated degradation using liver microsomes.

- Structural analogs : Compare activity of derivatives (e.g., trifluoroethyl or methyl-substituted indoles) to identify critical substituents .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

- SAR studies : Synthesize analogs with modified substituents (e.g., replacing the cyano group with carboxylates or halogens) .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.

- Prodrug design : Mask the aminoethyl group with acetyl or Boc protections to reduce non-specific interactions .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Co-crystallization : Grow crystals with target proteins (e.g., kinases) using vapor diffusion.

- SHELX refinement : Apply restraints for disordered regions and validate via R-factor convergence (<0.05) .

- Density functional theory (DFT) : Compare experimental bond lengths/angles with computational models .

Q. What methodologies assess the compound’s potential for drug resistance?

- Long-term exposure assays : Treat cell lines (e.g., cancer models) for 6–12 weeks and monitor IC shifts.

- Genomic sequencing : Identify mutations in target genes (e.g., FLT3-TKD mutations) via NGS.

- Combination therapy : Test synergy with established inhibitors (e.g., bisindolylmaleimides) to bypass resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.